

Abikoviromycin (CAS Number: 31774-33-1): An In-depth Technical Guide

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Compound of Interest

Compound Name: Abikoviromycin

Cat. No.: B1666469

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Executive Summary

Abikoviromycin is a naturally occurring piperidine alkaloid antibiotic with the CAS number 31774-33-1.[1][2] Isolated from *Streptomyces abikoensis* and *Streptomyces rubescens*, it has demonstrated antiviral properties.[1][2] This technical guide provides a comprehensive overview of **Abikoviromycin**, consolidating available data on its chemical properties, biological activity, and potential mechanisms of action. This document also furnishes detailed experimental protocols for the evaluation of its antiviral and cytotoxic activities, and presents conceptual diagrams of relevant biological pathways and experimental workflows to guide further research and drug development efforts. While **Abikoviromycin** has been identified for its biological activity, publicly available quantitative data on its potency and cytotoxicity are scarce. This guide aims to bridge this information gap by providing the methodologies required to generate such data.

Chemical and Physical Properties

Abikoviromycin is a structurally unique molecule belonging to the piperidine alkaloid class. Its complex architecture presents both challenges and opportunities for synthetic chemists and drug designers.

Property	Value	Source
CAS Number	31774-33-1	[2]
Molecular Formula	C ₁₀ H ₁₁ NO	[1][2][3]
Molecular Weight	161.20 g/mol	[3]
IUPAC Name	(1aR,7aS)-7-ethylidene-1a,2,3,7-tetrahydrocyclopenta[b]oxireno[c]pyridine	[3]
Synonyms	Latumcidin, SF-973A	[2]
Appearance	Data not available	
Solubility	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	

Biological Activity

Abikoviromycin is primarily recognized for its antiviral activity. Historical studies have indicated its potential against certain viral pathogens. It has also been identified as an inhibitor of polyketide synthase, although the direct correlation of this activity with its antiviral effects is not fully elucidated.

Antiviral Activity

While early studies established the antiviral nature of **Abikoviromycin**, specific quantitative data such as IC₅₀ values against a broad range of viruses are not widely reported in publicly accessible literature. The primary method to determine the in vitro efficacy of an antiviral compound is the plaque reduction assay.

Virus	Cell Line	IC50 (µM)	Reference
Data not available	Data not available	Data not available	

Antibacterial Activity

Information regarding the antibacterial spectrum and minimum inhibitory concentrations (MICs) for **Abikoviromycin** is limited. Standard broth microdilution or agar dilution methods are typically employed to determine the MIC of a compound against various bacterial strains.

Bacterial Strain	MIC (µg/mL)	Reference
Data not available	Data not available	

Cytotoxicity

The therapeutic potential of any antiviral agent is contingent on its safety profile. The 50% cytotoxic concentration (CC50) is a critical parameter to assess the toxicity of a compound to host cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cytotoxicity.

Cell Line	CC50 (µM)	Reference
Data not available	Data not available	

Mechanism of Action

The precise mechanism by which **Abikoviromycin** exerts its antiviral effects has not been definitively established. However, based on its chemical structure and known biological activities, several potential mechanisms can be hypothesized.

Inhibition of Viral Replication: It is plausible that **Abikoviromycin** interferes with one or more stages of the viral replication cycle, such as entry, uncoating, genome replication, protein synthesis, assembly, or release.

Polyketide Synthase Inhibition: **Abikoviromycin** has been identified as an inhibitor of polyketide synthase (PKS) in the fungus *Colletotrichum lagenarium*. While PKSs are not present in viruses, this activity suggests that **Abikoviromycin** may interact with enzymes that have structurally similar active sites. Some host cell enzymes involved in pathways that viruses exploit for their replication could be potential targets. Further research is needed to explore if this PKS inhibition activity is related to its antiviral mechanism, for example, by affecting host cell processes essential for viral replication.

Experimental Protocols

To facilitate further research on **Abikoviromycin**, this section provides detailed protocols for key in vitro assays.

Plaque Reduction Assay for Antiviral Activity (IC50 Determination)

This method is the gold standard for quantifying the inhibition of viral replication.

Objective: To determine the concentration of **Abikoviromycin** that inhibits the formation of viral plaques by 50% (IC50).

Materials:

- Vero cells (or other susceptible cell line)
- Target virus stock
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Abikoviromycin** stock solution (in a suitable solvent, e.g., DMSO)
- Trypsin-EDTA
- 6-well plates

- Agarose (low melting point)
- Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
- Phosphate Buffered Saline (PBS)

Procedure:

- Cell Seeding: Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.
- Compound Dilution: Prepare a series of 2-fold serial dilutions of **Abikoviromycin** in DMEM.
- Virus Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
- Treatment: After the adsorption period, remove the viral inoculum and wash the cells gently with PBS. Add the different concentrations of **Abikoviromycin** (in DMEM with 2% FBS) to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
- Agarose Overlay: Prepare a 2X DMEM solution and a 1.6% agarose solution. Mix them in equal volumes to get a 1X DMEM with 0.8% agarose overlay. After the **Abikoviromycin** solution has been added, carefully overlay the cell monolayer with the agarose medium.
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
- Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the wells with water and allow them to dry.
- Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration of **Abikoviromycin** compared to the virus control. The IC₅₀

value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[4]

MTT Assay for Cytotoxicity (CC50 Determination)

This colorimetric assay is a standard method for assessing cell viability.[5][6]

Objective: To determine the concentration of **Abikoviromycin** that reduces the viability of host cells by 50% (CC50).[7]

Materials:

- Vero cells (or other relevant cell line)
- DMEM with 10% FBS
- **Abikoviromycin** stock solution
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

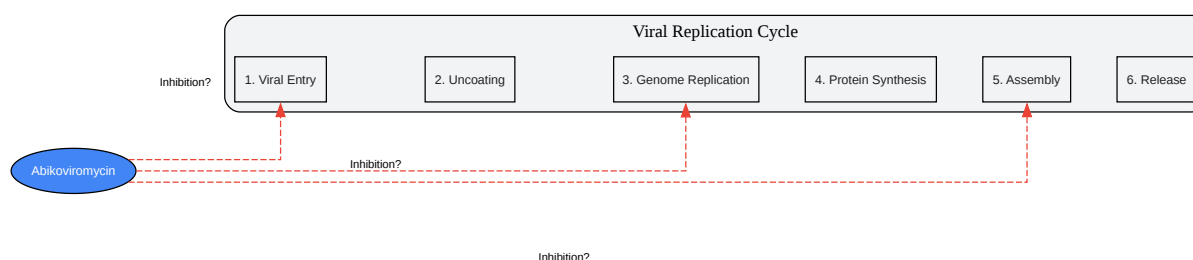
Procedure:

- Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1×10^4 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of **Abikoviromycin** in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a cell control (no compound).
- Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 μL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of **Abikoviromycin** compared to the cell control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5][6]

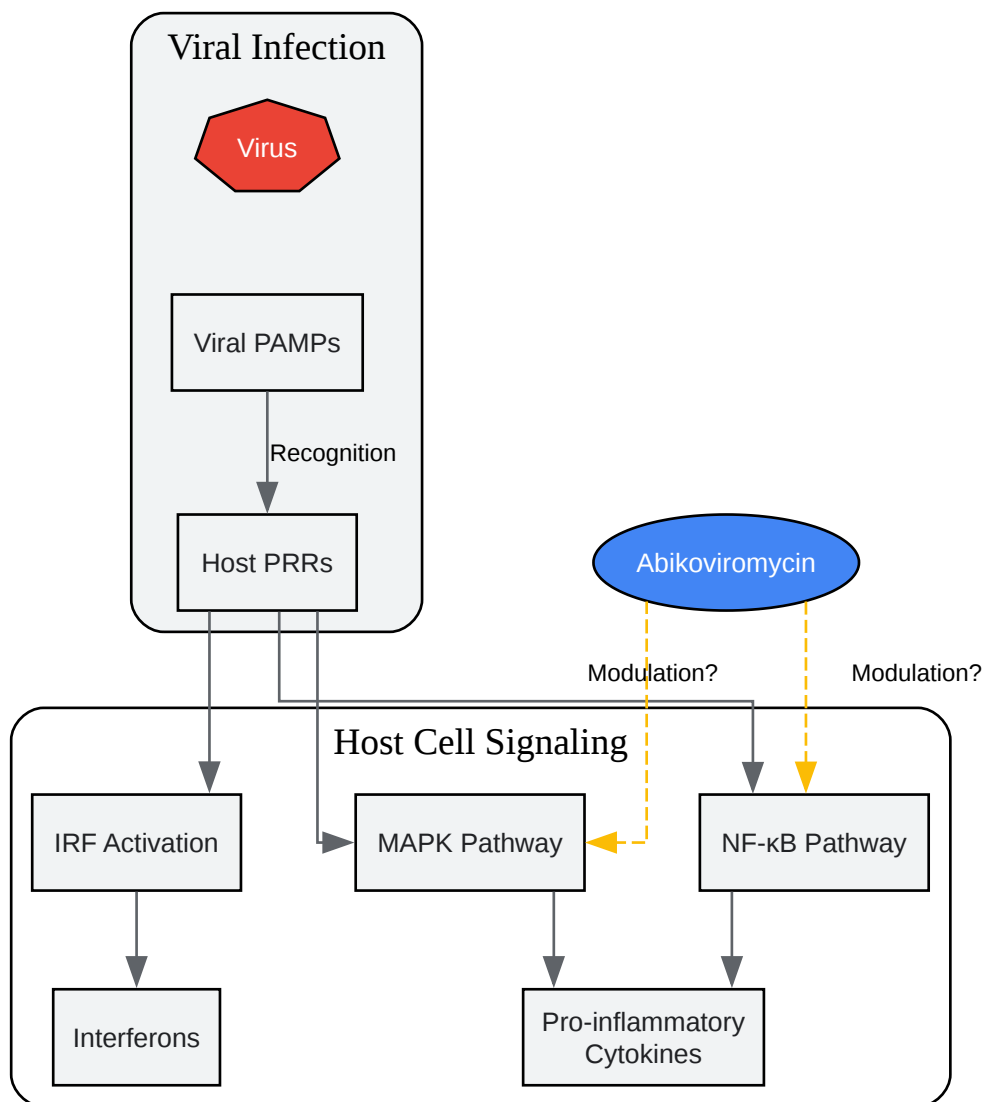
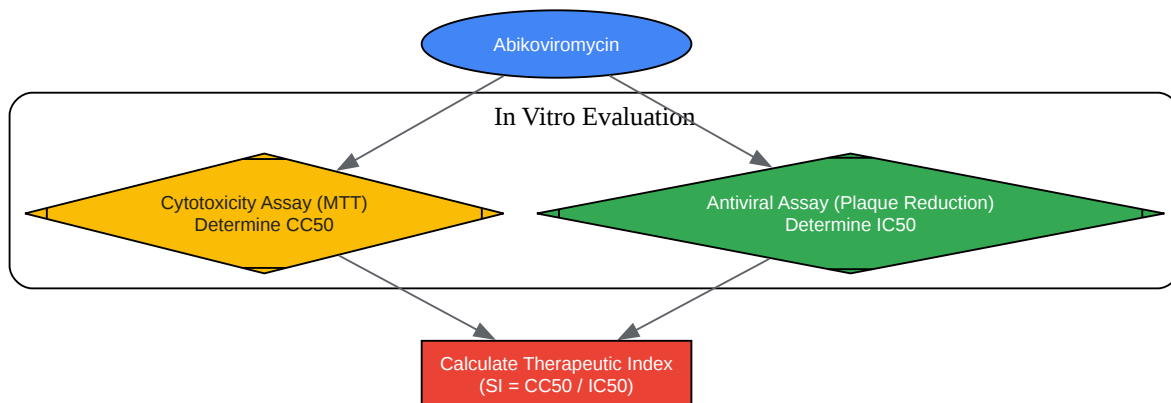
Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate conceptual workflows and potential signaling pathway interactions relevant to the study of **Abikoviromycin**.



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Potential inhibition points of **Abikoviromycin** in the viral life cycle.



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